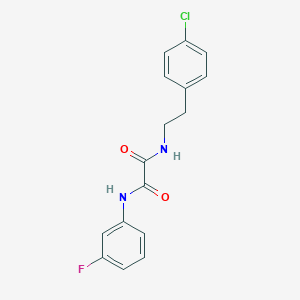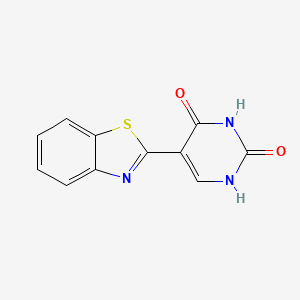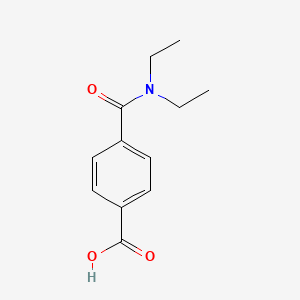
4-(Diethylcarbamoyl)benzoic acid
説明
4-(Diethylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C12H15NO3 . It contains a total of 31 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aromatic tertiary amide, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 4-(Diethylcarbamoyl)benzoic acid includes a six-membered aromatic ring, a carboxylic acid group, and a tertiary amide group . The molecule contains a total of 31 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds .科学的研究の応用
Benzoic Acid Derivatives in Various Industries
4-(Diethylcarbamoyl)benzoic acid, as a derivative of benzoic acid, shares some common applications with other benzoic acid derivatives. Benzoic acid and its derivatives are widely used due to their antibacterial and antifungal properties. These compounds find applications in various industries including food, cosmetics, hygiene, and pharmaceuticals. They are utilized as preservatives and flavoring agents, and their widespread occurrence leads to significant environmental distribution, resulting in extensive human exposure (del Olmo, Calzada, & Nuñez, 2017).
Crystal Structure Determination in Pharmaceuticals
The crystal structure of certain benzoic acid derivatives is crucial in the pharmaceutical industry. For instance, the crystal structure of a drug molecule with a benzoic acid derivative was determined using a combination of NMR spectroscopy, crystal structure prediction, and density functional theory. This methodology is particularly significant for understanding the structure of large drug molecules, which aids in pharmaceutical development (Baias et al., 2013).
Biosensor Development in Microbial Engineering
Benzoic acid derivatives play a role in microbial engineering. A synthetic biosensor was developed to detect different benzoic acid derivatives, including 4-hydroxybenzoic acid. This biosensor is useful for high throughput screening in metabolic engineering, enabling the efficient production of benzoic acid derivatives through genetically modified yeast strains (Castaño-Cerezo et al., 2020).
Thermodynamic Studies in Process Design
In the field of process design, especially in pharmaceutical research, understanding the thermodynamic phase behavior of benzoic acid derivatives is critical. Studies involving benzoic acid and chlorobenzoic acids have focused on their stability and solubility in various solvents, which is crucial for pharmaceutical process design (Reschke et al., 2016).
Role in Organic Synthesis
Benzoic acid derivatives are significant in organic synthesis, particularly in the development of new pharmaceutical compounds. They serve as key structural motifs in drug molecules and natural products. For example, specific benzoic acid derivatives have been utilized for meta-C–H olefination, a method that provides a synthetically useful tool for efficient organic synthesis (Li et al., 2016).
Antimicrobial Activities
Certain benzoic acid derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various bacterial strains, highlighting their potential in the development of new antimicrobial agents (Nasab et al., 2017).
Safety And Hazards
The safety data sheet for 4-(Diethylcarbamoyl)benzoic acid indicates that it may cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
特性
IUPAC Name |
4-(diethylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZGEKOOJZWDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylcarbamoyl)benzoic acid | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

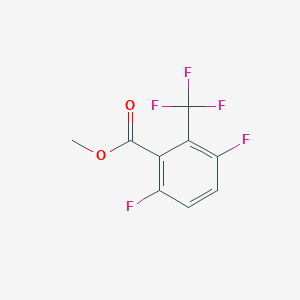
![2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B2719361.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2719363.png)
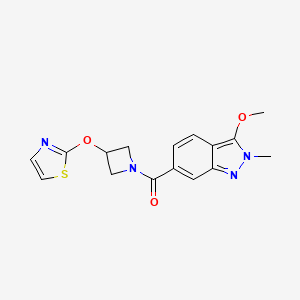


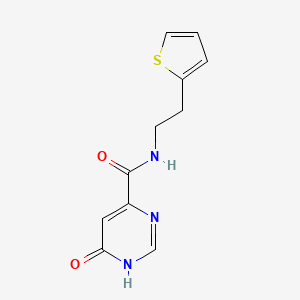
![1-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoyl)-N-methylprolinamide](/img/structure/B2719371.png)
![N-[(4-Bromo-3-fluorophenyl)methyl]-1-(1,3-dioxan-2-yl)methanamine;hydrochloride](/img/structure/B2719372.png)
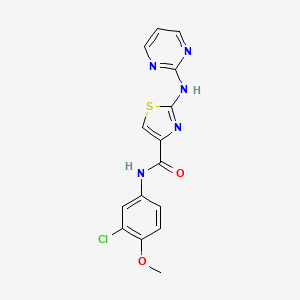

![2-(2-Chlorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2719378.png)
